molecular formula C10H20ClN3 B15133720 N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride CAS No. 1856064-66-8

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

Cat. No.: B15133720
CAS No.: 1856064-66-8
M. Wt: 217.74 g/mol
InChI Key: HEDIBJACMYGXDN-UHFFFAOYSA-N
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Description

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride typically involves the reaction of 2-propylpyrazole with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and stability. These properties make it particularly suitable for certain applications in medicinal chemistry and industrial processes .

Properties

CAS No.

1856064-66-8

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-6-11-9-10-5-7-12-13(10)8-4-2;/h5,7,11H,3-4,6,8-9H2,1-2H3;1H

InChI Key

HEDIBJACMYGXDN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CCC.Cl

Origin of Product

United States

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